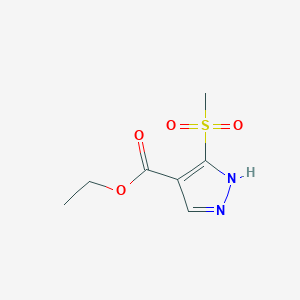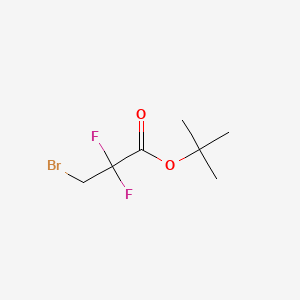
Tert-butyl3-bromo-2,2-difluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-2,2-difluoropropanoate is an organic compound with the molecular formula C7H11BrF2O2 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2,2-difluoropropanoate typically involves the reaction of 3-bromo-2,2-difluoropropanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
3-bromo-2,2-difluoropropanoic acid+tert-butyl alcohol→tert-butyl 3-bromo-2,2-difluoropropanoate+water
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-bromo-2,2-difluoropropanoate may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products include tert-butyl 3-hydroxy-2,2-difluoropropanoate, tert-butyl 3-amino-2,2-difluoropropanoate, and tert-butyl 3-mercapto-2,2-difluoropropanoate.
Reduction Reactions: The major products include tert-butyl 3-bromo-2,2-difluoropropanol and tert-butyl 3-bromo-2,2-difluoropropane.
Oxidation Reactions: The major products include tert-butyl 3-bromo-2,2-difluoropropanoic acid and other oxidized derivatives.
Scientific Research Applications
Tert-butyl 3-bromo-2,2-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2,2-difluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-2,2-difluoropropanoic acid
- Tert-butyl 3-chloro-2,2-difluoropropanoate
- Tert-butyl 3-iodo-2,2-difluoropropanoate
Uniqueness
Tert-butyl 3-bromo-2,2-difluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications. Additionally, the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C7H11BrF2O2 |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2,2-difluoropropanoate |
InChI |
InChI=1S/C7H11BrF2O2/c1-6(2,3)12-5(11)7(9,10)4-8/h4H2,1-3H3 |
InChI Key |
GWPDOEXHLAVSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CBr)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


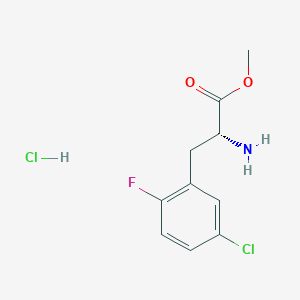
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
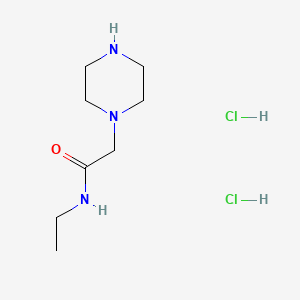
![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)

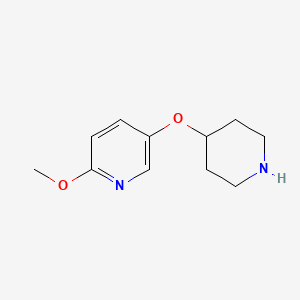
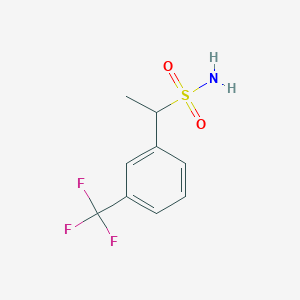
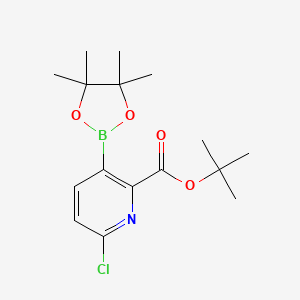
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
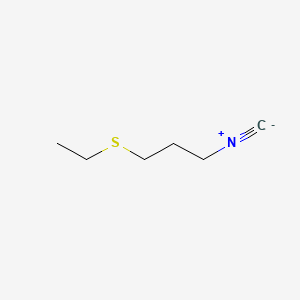
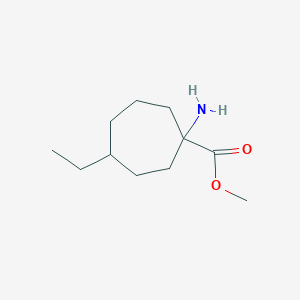
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
